Promiscuous HLA-DR Binding Breadth: Enavermotide (UCP2) Binds Most Common Human MHC Class II Alleles Versus Narrow Allele Coverage of Standard Telomerase Peptides
Enavermotide (UCP2) was rationally designed and selected through a multistep algorithm specifically to bind the majority of commonly occurring human HLA-DR alleles, conferring a 'universal' or 'promiscuous' binding property [1]. The patent specification explicitly defines the peptide as binding to 'most commonly found MHC class II alleles,' a deliberate design feature that distinguishes it from conventional class I-restricted telomerase epitopes (typically 8-10 mers), which exhibit narrow allele specificity and restrict applicability to patients expressing compatible HLA haplotypes [1][2]. Class I-restricted hTERT peptides, such as I540 and R865, require patient HLA typing prior to administration and demonstrate efficacy only in matched cohorts, whereas UCP2's broad HLA-DR binding eliminates this selection requirement [2].
| Evidence Dimension | MHC allele binding breadth |
|---|---|
| Target Compound Data | Binds most commonly found human MHC class II (HLA-DR) alleles (promiscuous binding property) |
| Comparator Or Baseline | Standard class I-restricted hTERT CTL epitopes (e.g., I540, R865) — narrow allele specificity, requiring HLA typing |
| Quantified Difference | Broad promiscuous binding vs. allele-restricted binding; UCP2 designed for pan-HLA-DR coverage |
| Conditions | Patent specification and rational design algorithm; validated in preclinical functional assays with multiple HLA-DR-expressing cell lines |
Why This Matters
The promiscuous HLA-DR binding property of Enavermotide (UCP2) ensures consistent CD4 Th1 induction across genetically diverse patient populations, eliminating the costly and time-consuming requirement for prospective HLA typing that constrains class I-restricted peptide vaccine candidates.
- [1] U.S. Patent No. 9,669,080 B2. Universal Cancer Peptides Derived from Telomerase. Assignee: INSERM, Université de Franche-Comté, EFS Bourgogne Franche-Comté. Filed March 7, 2013; Issued June 6, 2017. WO 2013/135553 A1. View Source
- [2] Dosset M, Godet Y, Vauchy C, et al. Universal cancer peptide-based therapeutic vaccine breaks tolerance against telomerase and eradicates established tumor. Clin Cancer Res. 2012;18(22):6284-6295. DOI: 10.1158/1078-0432.CCR-12-0885. View Source
